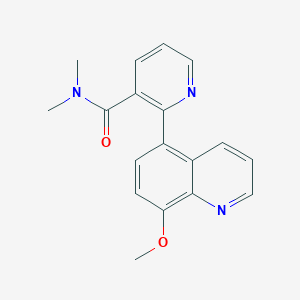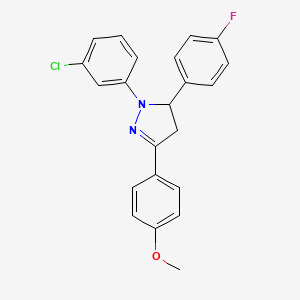amino]ethanol](/img/structure/B5089981.png)
2-[[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl](methyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl](methyl)amino]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of A-317491, and it belongs to the class of compounds known as purinergic receptor antagonists. The purinergic receptor is a type of receptor that is involved in the regulation of various physiological and biochemical processes in the body. The compound A-317491 has been found to have a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of A-317491 involves the inhibition of the purinergic receptor. The purinergic receptor is a type of receptor that is involved in the regulation of various physiological and biochemical processes in the body, including pain, inflammation, and neurodegenerative diseases. A-317491 has been found to have a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for studying the role of the purinergic receptor in these processes.
Biochemical and physiological effects:
A-317491 has been found to have a range of biochemical and physiological effects. The compound has been shown to have a potent and selective inhibitory effect on the purinergic receptor, which is involved in the regulation of various physiological and biochemical processes in the body. A-317491 has been found to have an analgesic effect, making it a potential treatment for pain. The compound has also been found to have an anti-inflammatory effect, making it a potential treatment for inflammation. Additionally, A-317491 has been found to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
A-317491 has several advantages and limitations for lab experiments. The compound has a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for studying the role of the purinergic receptor in various physiological and biochemical processes. However, the compound has a short half-life, which can make it difficult to use in some experiments. Additionally, the compound has a relatively low solubility, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of A-317491. One potential direction is the development of more potent and selective inhibitors of the purinergic receptor. Another potential direction is the study of the compound's potential applications in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of A-317491 and its potential role in various physiological and biochemical processes.
Méthodes De Synthèse
The synthesis of A-317491 involves a series of chemical reactions that result in the formation of the final compound. The synthesis of A-317491 was first reported in 2005 by scientists at Abbott Laboratories. The synthesis involves the reaction of 2-aminopyridine with 3-isobutyl-1,2,4-oxadiazole-5-carboxylic acid to form the intermediate compound. The intermediate is then reacted with methyl chloroformate to form the final product, 2-[[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl](methyl)amino]ethanol.
Applications De Recherche Scientifique
A-317491 has been extensively studied for its potential applications in scientific research. The compound has been found to have a potent and selective inhibitory effect on the purinergic receptor, making it a valuable tool for studying the role of the purinergic receptor in various physiological and biochemical processes. A-317491 has been used in a wide range of scientific research studies, including studies on pain, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[methyl-[5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)8-12-16-14(20-17-12)11-4-5-13(15-9-11)18(3)6-7-19/h4-5,9-10,19H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELFBUYJGPBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)

![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5089951.png)

![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5089972.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
